Ethyl 4,6-dimethylnicotinate
Description
Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Chemistry
Pyridine, a six-membered heterocyclic compound containing a nitrogen atom, is a fundamental building block in chemistry. kyoto-u.ac.jp Its derivatives are ubiquitous in nature and synthetic chemistry, forming the core structure of many biochemically important substances. kyoto-u.ac.jp Among the most significant pyridine derivatives are the pyridine carboxylic acids, which exist as three isomers: picolinic acid, nicotinic acid, and isonicotinic acid. dovepress.com
Ethyl 4,6-dimethylnicotinate is a derivative of nicotinic acid, also known as pyridine-3-carboxylic acid. nih.gov Nicotinic acid itself is a vital compound, recognized as vitamin B3, and is a precursor to essential coenzymes like NAD (nicotinamide adenine (B156593) dinucleotide). kyoto-u.ac.jp The chemical modification of the nicotinic acid scaffold has been a historically fruitful area of research, leading to a vast number of compounds with therapeutic applications against a wide range of conditions, including tuberculosis, cancer, diabetes, and hyperlipidemia. dovepress.compharmacy180.com The pyridine ring's chemical properties, which are somewhat analogous to benzene, allow for various substitution reactions, creating a diverse chemical space for exploration. kyoto-u.ac.jp The esterification of nicotinic acid and its substituted analogues, such as the formation of an ethyl ester, is a common strategy to modify the molecule's properties, leading to compounds like ethyl nicotinate (B505614) and its many derivatives.
The introduction of methyl groups onto the pyridine ring, as seen in this compound, further refines the molecule's steric and electronic properties. This targeted substitution is a key aspect of synthetic and medicinal chemistry, aiming to enhance biological activity or explore structure-activity relationships. Research into nicotinic acid derivatives continues to be highly active, with ongoing efforts to discover new enzyme inhibitors and other pharmacologically active agents. dovepress.comnih.gov
Overview of Pyridine-3-carboxylate Esters as Privileged Scaffolds
In the field of medicinal chemistry and drug discovery, certain molecular frameworks are termed "privileged scaffolds." This concept, introduced in 1988, describes core structures that can bind to multiple biological targets, making them exceptionally valuable templates for developing new drugs. nih.govresearchgate.net The pyridine ring is considered an attractive and privileged scaffold due to its presence in numerous natural and synthetic compounds with diverse biological profiles. nih.govresearchgate.net
Pyridine-3-carboxylate esters, the class to which this compound belongs, are a prime example of such a privileged scaffold. Their utility stems from a combination of factors:
Structural Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the systematic modification of the molecule's shape, size, and electronic distribution.
Drug-like Properties: These scaffolds often possess favorable physicochemical properties that contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. researchgate.net
Proven Biological Activity: A multitude of approved drugs and biologically active compounds contain the pyridine or pyridine-3-carboxylate motif, demonstrating its compatibility with a wide range of biological targets, including enzymes and receptors. dovepress.comresearchgate.net
The use of these privileged structures enables the construction of compound libraries with enhanced structural diversity, which can accelerate the discovery of potent and selective bioactive molecules. nih.gov Research has shown that derivatives of pyridine are effective in treating various malignancies, and many FDA-approved drugs contain a pyridine core. researchgate.net The imidazo[1,2-a]pyridine (B132010) and pyrazolopyridine systems, which are related fused pyridine structures, are also noted as privileged scaffolds in drug discovery. vulcanchem.comvulcanchem.com This established importance underscores the rationale for the continued synthesis and investigation of novel pyridine-3-carboxylate esters like this compound.
Isomeric Considerations: Focus on Research Landscape of Methyl-Substituted Ethyl Nicotinates (e.g., Ethyl 2,6-Dimethylnicotinate and its Analogues)
The specific placement of substituent groups on the pyridine ring is critical, as different isomers can exhibit vastly different chemical and biological properties. In the case of dimethyl-substituted ethyl nicotinates, the positions of the two methyl groups significantly influence the molecule's reactivity and interaction with biological systems.
This compound is one of several possible isomers. A notable and frequently studied analogue is Ethyl 2,6-dimethylnicotinate . Research on Ethyl 2,6-dimethylnicotinate highlights its role as a versatile starting material in the synthesis of more complex molecules. For instance, it has been used to prepare 2,6-bis(bromomethyl)nicotinic acid derivatives, which serve as precursors for constructing macrocyclic compounds like crown ethers. lsu.eduresearchgate.net These macrocycles are investigated for their potential as NADH mimics and for their unique complexation properties. lsu.edu The synthesis of polyfunctionalized heterocyclic compounds has also utilized Ethyl 2,6-dimethylnicotinate as a key building block. kochi-tech.ac.jp
The comparison between this compound and its isomers is crucial for understanding structure-activity relationships. Other related isomers that appear in the research landscape include:
Ethyl 2-methoxy-4,6-dimethylnicotinate: An analogue with an additional methoxy (B1213986) group. fluorochem.co.uksigmaaldrich.com
Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate: A derivative used as a precursor for synthesizing other biologically active compounds. evitachem.com
Ethyl 4-amino-6-chloro-2-methylnicotinate: A building block in the synthesis of molecules explored for anti-inflammatory and antimicrobial activities.
The unique substitution pattern of this compound distinguishes it from these analogues, providing a different steric and electronic profile that could lead to distinct biological effects. Research into the synthesis and potential applications of this specific isomer contributes to the broader understanding of how substituent placement on the privileged pyridine-3-carboxylate scaffold dictates function.
Data for this compound
| Property | Value | Source |
| PubChem CID | 12791795 | nih.gov |
| Molecular Formula | C₁₀H₁₃NO₂ | nih.govbldpharm.com |
| Molecular Weight | 179.22 g/mol | nih.govbldpharm.com |
| IUPAC Name | ethyl 4,6-dimethylpyridine-3-carboxylate | nih.gov |
| CAS Number | 46174-51-0 | nih.govbldpharm.com |
| Physical State | Colorless to Yellow Liquid | sigmaaldrich.com |
| Purity | ≥97% | sigmaaldrich.com |
| InChI Key | BVUCMTYQDOREMD-UHFFFAOYSA-N | nih.gov |
| Storage | Room Temperature, Sealed in Dry Conditions | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-11-8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCMTYQDOREMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509987 | |
| Record name | Ethyl 4,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46174-51-0 | |
| Record name | Ethyl 4,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl Dimethylnicotinate Analogues
General Approaches for Pyridine (B92270) Ring Formation and Functionalization
The construction of the pyridine ring is most commonly achieved through condensation reactions that bring together smaller, readily available fragments. acsgcipr.org These multi-component reactions are highly valued for their efficiency and ability to generate molecular complexity in a single step. acsgcipr.org
Condensation Reactions (e.g., carbonyl compounds with ammonia (B1221849)/amines)
A prominent and versatile method for pyridine synthesis is the Hantzsch pyridine synthesis, first reported in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine, driven by the thermodynamic stability of the aromatic ring. wikipedia.org
Another significant condensation route is the Guareschi-Thorpe reaction, which provides access to substituted 2-hydroxypyridines (or their 2-pyridone tautomers). drugfuture.comrsc.org This reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comrsc.org An advanced, environmentally friendly version of this reaction utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org
The Bohlmann-Rahtz pyridine synthesis offers a direct route to substituted pyridines by reacting enamines with ethynyl (B1212043) ketones. This method is particularly useful for synthesizing pyridines with a specific substitution pattern that might be difficult to achieve through other condensation reactions.
Pyrylium (B1242799) Ring Conversions
Pyrylium salts, which are six-membered aromatic rings containing a trivalent oxygen atom, serve as valuable intermediates in the synthesis of pyridines. researchgate.netsemanticscholar.org These salts can be readily converted into the corresponding pyridinium (B92312) salts by reaction with primary amines. researchgate.netnih.gov The pyridinium salt can then be further transformed into various pyridine derivatives. researchgate.net This method is advantageous as it allows for the introduction of a wide range of substituents on the nitrogen atom. The synthesis of the pyrylium salts themselves can be achieved through the reaction of α,β-unsaturated ketones with another ketone or by the diacylation of branched alkanes. google.com A visible-light-promoted [2 + 2 + 2] cyclization of alkynes with nitriles using pyrylium salts as photoredox catalysts has also been developed for the synthesis of polysubstituted pyridines. acs.org
Dehydrogenation of Dihydro- and Tetrahydropyridines
As mentioned in the Hantzsch synthesis, the final step often involves the aromatization of a dihydropyridine (B1217469) intermediate. organic-chemistry.org This dehydrogenation is a critical transformation and can be accomplished using a variety of oxidizing agents. wikipedia.org Classical methods employ reagents such as nitric acid, chromium trioxide, or potassium permanganate. psu.edu More modern and milder methods utilize reagents like ferric chloride, manganese dioxide, or phenyliodine(III) bis(trifluoroacetate) (PIFA). wikipedia.orgpsu.edu The oxidation of 1,4-dihydropyridines is also a biologically relevant process, as it occurs during the metabolism of certain dihydropyridine-based drugs. wikipedia.orgnih.gov In some cases, the dehydrogenation can be catalyzed by palladium complexes. researchgate.net
Synthesis of Ethyl Dimethylnicotinate Isomers and Precursors
The specific synthesis of ethyl dimethylnicotinate isomers and their precursors often utilizes the general strategies outlined above, with modifications to introduce the desired substitution pattern.
Preparation of Ethyl 2,6-Dimethylnicotinate
Ethyl 2,6-dimethylnicotinate can be prepared through various synthetic routes. One common approach involves the Hantzsch-type synthesis where ethyl acetoacetate, acetaldehyde, and ammonia are condensed, followed by oxidation of the resulting dihydropyridine. Another method involves the modification of a pre-existing pyridine ring. For instance, ethyl 2,6-dimethylnicotinate can be prepared from 2,6-dimethylnicotinic acid through esterification with ethanol (B145695) in the presence of an acid catalyst.
Preparation of Functionalized Ethyl 2,6-Dimethylnicotinate Derivatives (e.g., 4-(chloromethyl) substituted)
The functionalization of the ethyl 2,6-dimethylnicotinate core allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. A key intermediate for further elaboration is ethyl 4-(chloromethyl)-2,6-dimethylnicotinate. This compound can be synthesized from ethyl 2,6-dimethylnicotinate through a chloromethylation reaction. researchgate.net The reactive chloromethyl group serves as a handle for introducing various functionalities through nucleophilic substitution reactions. For example, condensation with substituted phenols or anilines can lead to the formation of ether or amino linkages, respectively. researchgate.net
Ternary Condensation Routes to Pyridine Derivatives
Ternary condensation reactions provide a versatile method for the synthesis of substituted pyridine derivatives. These one-pot reactions involve the condensation of three components to form the pyridine ring. For instance, the reaction of an aromatic aldehyde, malononitrile (B47326), and 3-acetylpyridine (B27631) in the presence of ammonium acetate can yield 2,3'-bipyridinyl derivatives. scispace.comresearchgate.net Similarly, the condensation of α-tetralone with aromatic aldehydes and malononitrile in the presence of a sodium alkoxide catalyst in an alcohol solvent can produce 2-alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline derivatives. researchgate.net If cyanoacetamide is used instead of malononitrile under similar conditions, 4-aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one derivatives are formed. researchgate.net
Another example involves the condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, which leads to the formation of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives. researchgate.netcnjournals.com This demonstrates the utility of ternary condensations in constructing fused heterocyclic systems based on a pre-existing pyridine ring. The Hantzsch pyridine synthesis, a classic example of a multi-component reaction, traditionally involves the condensation of two molecules of a β-carbonyl compound, an aldehyde, and ammonia to form 1,4-dihydropyridines, which are subsequently oxidized to pyridines. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref |
| Aromatic Aldehyde | Malononitrile | 3-Acetylpyridine | Ammonium Acetate | 2,3'-Bipyridinyl derivatives | scispace.comresearchgate.net |
| α-Tetralone | Aromatic Aldehyde | Malononitrile | Sodium Alkoxide/Alcohol | 2-Alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline derivatives | researchgate.net |
| α-Tetralone | Aromatic Aldehyde | Cyanoacetamide | Sodium Alkoxide/Alcohol | 4-Aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one derivatives | researchgate.net |
| Ethyl 2-amino-4,6-dimethylnicotinate | Triethyl Orthoformate | Arylamine | Not specified | 3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives | researchgate.netcnjournals.com |
Derivatization Strategies and Scaffold Modifications
Formation of Aryl Pyridin-4-ylmethyl Ethers via Williamson Reaction
The Williamson ether synthesis is a well-established and versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This SN2 reaction is effective for forming aryl pyridin-4-ylmethyl ethers from derivatives of ethyl 4,6-dimethylnicotinate. researchgate.net
In a typical procedure, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate is condensed with substituted phenols in ethanol in the presence of a base like potassium carbonate. researchgate.net This reaction yields the corresponding aryl pyridin-4-ylmethyl ethers. researchgate.net The Williamson synthesis is generally favored for primary halides, as is the case with the 4-(chloromethyl) group on the pyridine ring, minimizing competing elimination reactions. masterorganicchemistry.comlibretexts.org
| Pyridine Reactant | Phenol Reactant | Base/Solvent | Product | Yield | Ref |
| Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | Substituted Phenols | K₂CO₃/Ethanol | Aryl pyridin-4-ylmethyl ethers | 68-75% | researchgate.net |
Synthesis of Pyrrolopyridines via Condensation with Anilines
The condensation of ethyl 4-(chloromethyl)-2,6-dimethylnicotinate derivatives with anilines provides a direct route to pyrrolopyridine systems. Specifically, the reaction of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted anilines leads to the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones. researchgate.net For example, condensation with p-toluidine (B81030) or p-aminophenol under similar conditions to the Williamson ether synthesis (ethanol with a base) gives the corresponding pyrrolopyridines in good yields. researchgate.net This intramolecular cyclization occurs after the initial N-alkylation of the aniline (B41778) by the chloromethyl group of the pyridine derivative.
| Pyridine Reactant | Aniline Reactant | Conditions | Product | Yield | Ref |
| Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | p-Toluidine | Ethanol | 2-(p-Tolyl)-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | 73% | researchgate.net |
| Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | p-Aminophenol | Ethanol | 2-(4-Hydroxyphenyl)-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | 76% | researchgate.net |
Acylation with Azole Fragments
Nicotinate (B505614) derivatives can be functionalized by introducing azole moieties, which are known to be present in many biologically active compounds. researchgate.netnih.gov One method to achieve this is through acylation. For instance, hydroxymethyl-substituted ethers derived from this compound can be acylated with 5-arylisoxazole- or 4,5-dichloroisothiazole-3-carbonyl chlorides to produce esters containing these 1,2-azole fragments. researchgate.net This approach allows for the incorporation of diverse heterocyclic systems onto the pyridine scaffold, potentially modulating its chemical and biological properties.
Incorporation into Macrocyclic Systems (e.g., Crown Ethers, Lariat (B8276320) Ethers)
The pyridine nucleus, derived from nicotinic acid analogues like ethyl 2,6-dimethylnicotinate, can be incorporated into macrocyclic structures such as crown ethers and lariat ethers. lsu.edu These macrocycles are known for their ability to complex with cations. wikipedia.orgresearchgate.net
For example, ethyl 2,6-dimethylnicotinate can be a precursor to 2,6-bis(bromomethyl)pyridine (B1268884) derivatives. lsu.edu These di-halogenated pyridines can then undergo cyclization with polyethylene (B3416737) glycols or their derivatives in the presence of a base to form pyridine-containing crown ethers. lsu.edu Specifically, ethyl 2,6-bis(bromomethyl)nicotinate has been converted to a dibenzo-18-crown-6 (B77160) macrocyclic analogue. lsu.edu
Lariat ethers, which are crown ethers with one or more sidearms containing donor groups, can also be synthesized from nicotinic acid derivatives. lsu.eduresearchgate.net These sidearms can enhance the cation binding strength and selectivity of the macrocycle. researchgate.net Chiral lariat ethers have been prepared from 6-methyl-3-oxazolylpyridine, which itself can be derived from a nicotinic acid precursor. lsu.edu
| Precursor from Ethyl Dimethylnicotinate Analogue | Macrocycle Type | Reactants for Cyclization | Resulting Macrocycle | Ref |
| 2,6-bis(bromomethyl)-3-(5,5-dimethyloxazolyl)pyridine | Crown Ether | Cesium dibenzo-tetraethylene glycolate (B3277807) or Sodium polyethylene glycolates | 2,6-Methylene bridged (5,5-dimethyloxazolyl)pyridine crown ethers | lsu.edu |
| Ethyl 2,6-bis(bromomethyl)nicotinate | Crown Ether | Dibenzo-tetraethylene glycol | 1:1-Dibenzo-18-crown-6 macrocyclic analog | lsu.edu |
| Chiral 6-hydroxymethyl-3-oxazolylpyridine | Lariat Ether | Electrophilic monoaza lariat ethers | 6-Methylene bridged 18-crown-6 (B118740) and 15-crown-5 (B104581) lariat ethers | lsu.edu |
Condensation Reactions with Orthoformates and Arylamines for Fused Heterocycles
The reaction of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines results in the formation of fused heterocyclic systems. researchgate.netcnjournals.com This ternary condensation leads to the synthesis of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines. researchgate.netcnjournals.com The same products can be obtained by boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride. researchgate.net This cyclization reaction builds a pyrimidine (B1678525) ring fused to the pyridine core of the nicotinate derivative.
Synthesis of Triazolo-thiadiazole Conjugates
The synthesis of fused heterocyclic systems incorporating both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings, specifically the Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netptfarm.plthiadiazole scaffold, from nicotinic acid analogues represents a significant area of research in medicinal chemistry. These conjugates are typically not synthesized in a single step but through a multi-step pathway involving key heterocyclic intermediates. The general strategy involves the initial formation of a substituted 4-amino-1,2,4-triazole-3-thiol (B7722964) from a nicotinic acid derivative, which then undergoes cyclization to yield the desired fused-ring system.
A common and versatile starting material for this synthesis is the hydrazide derivative of nicotinic acid (nicotinohydrazide), which can be obtained from the corresponding ester, such as this compound. researchgate.net The nicotinohydrazide is a crucial building block for constructing the triazole ring.
The established synthetic route proceeds as follows:
Formation of Potassium Dithiocarbazinate: The nicotinohydrazide is reacted with carbon disulfide in the presence of a strong base, typically potassium hydroxide (B78521) in an alcoholic solution. This reaction yields the corresponding potassium 3-(pyridine-3-carbonyl)dithiocarbazinate. ajol.infoafjbs.com
Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is then cyclized by refluxing with hydrazine (B178648) hydrate. ajol.infoafjbs.com During this step, the evolution of hydrogen sulfide (B99878) gas is observed, leading to the formation of the key intermediate, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. This triazole derivative possesses both a nucleophilic thiol group and an amino group, making it an ideal precursor for subsequent heterocyclization reactions. smolecule.comresearchgate.netajol.info The substituents on the initial nicotinic acid ring, such as the 4,6-dimethyl groups, are carried through to this intermediate.
Cyclocondensation to form the Triazolo-thiadiazole System: The final step is the cyclocondensation of the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with various electrophilic reagents to construct the fused thiadiazole ring. Several methods are employed for this transformation:
Reaction with Carboxylic Acids: A widely used method involves heating the triazole-thiol intermediate with various aromatic or aliphatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). ajol.infoafjbs.comajol.info This reaction directly yields the 3,6-disubstituted- Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netptfarm.plthiadiazole derivatives. The substituent at the 6-position of the final conjugate is determined by the carboxylic acid used in this step.
Reaction with Other Reagents: Alternatively, cyclization can be achieved with other reagents such as carbon disulfide, which leads to a mercapto-substituted triazolo-thiadiazole, or with formic acid. tandfonline.com Reaction with α-haloketones, like phenacyl bromides, results in the formation of the related Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netptfarm.plthiadiazine system. acs.org
The versatility of this synthetic approach allows for the introduction of a wide range of substituents onto the triazolo-thiadiazole core, enabling the creation of diverse chemical libraries for further investigation.
Table 1: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Intermediate
| Starting Material | Reagents | Intermediate Product | Ref. |
| Nicotinic acid hydrazide | 1. CS₂, KOH/EtOH2. Hydrazine hydrate | 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | ajol.infoafjbs.com |
| Isonicotinic acid hydrazide | 1. CS₂, KOH/EtOH2. Hydrazine hydrate | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | researchgate.netnih.gov |
Table 2: Examples of Cyclization Reactions to Form Triazolo-thiadiazole Conjugates
Biological Activities and Pharmacological Potential of Ethyl Dimethylnicotinate Derivatives
General Medicinal Chemistry Relevance of Nicotinate (B505614) Derivatives
Nicotinate derivatives, esters of nicotinic acid (niacin or vitamin B3), represent a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities. chemistryjournal.netatamanchemicals.com These derivatives are explored for a wide range of therapeutic applications. For instance, they are utilized as active ingredients in topical preparations for their rubefacient and vasodilator properties, aiding in the treatment of muscle and joint pain. chemicalbook.comdrugbank.comwikipedia.org The vasodilatory effect is thought to be mediated by the local release of prostaglandin (B15479496) D2. drugbank.com
Beyond topical applications, nicotinate derivatives have been investigated for their systemic effects. They play a role in managing dyslipidemia and preventing cardiovascular diseases. chemistryjournal.net Furthermore, various derivatives have demonstrated potential as analgesic and anti-inflammatory agents. jst.go.jp The core nicotinic acid structure serves as a versatile scaffold for the development of new therapeutic agents, with research extending into treatments for conditions like Alzheimer's disease and tuberculosis. chemistryjournal.net The esterification of nicotinic acid, for example into methyl or ethyl nicotinate, is a common strategy to modify the compound's physicochemical properties, which can influence its absorption, distribution, metabolism, and ultimately its pharmacological effect. nih.govnih.gov
Anticancer Activity Evaluations
The search for novel anticancer agents has led to the investigation of various chemical structures, including derivatives of ethyl nicotinate. Research has shown that certain metal complexes and hybrid molecules incorporating the ethyl nicotinate moiety exhibit cytotoxic effects against cancer cell lines.
One study reported on the synthesis and cytotoxic investigation of ruthenium nitrosyl complexes coordinated with ethyl nicotinate. rsc.orgrsc.orgresearchgate.net These complexes were tested against the MCF-7 breast adenocarcinoma cell line. The results indicated that the complex containing ethyl nicotinate, specifically trans(NO,OH)-cis(NO₂,NO₂)-[RuNO(Et-nic)₂(NO₂)₂OH], was cytotoxic with a half-maximal inhibitory concentration (IC50) of 27.5 ± 2.8 μM. rsc.orgrsc.org Interestingly, upon irradiation with light, the toxicity of this complex increased significantly, with the IC50 value dropping to 4.1 ± 0.1 μM, suggesting a potential for photo-induced cytotoxicity. rsc.orgrsc.org
Another area of research involves the synthesis of coumarin (B35378) hybrids. A study on coumarinyl-nicotinonitrile derivatives, which are structurally related to ethyl nicotinate, evaluated their anticancer activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. gavinpublishers.com One of the synthesized coumarinyl-nicotinonitrile compounds displayed moderate inhibitory activity against both cell lines, with IC50 values of 28.60 μM for HepG2 and 24.89 μM for MCF-7. gavinpublishers.com
These studies highlight the potential of ethyl nicotinate derivatives as a basis for the development of new anticancer agents, both as part of metal complexes and in hybrid organic molecules.
Table 3: Anticancer Activity of Ethyl Nicotinate Derivatives
| Compound/Derivative | Cell Line(s) | IC50 Value | Source(s) |
|---|---|---|---|
| trans(NO,OH)-cis(NO₂,NO₂)-[RuNO(Et-nic)₂(NO₂)₂OH] | MCF-7 (Breast Adenocarcinoma) | 27.5 ± 2.8 µM | rsc.orgrsc.org |
| trans(NO,OH)-cis(NO₂,NO₂)-[RuNO(Et-nic)₂(NO₂)₂OH] (with light irradiation) | MCF-7 (Breast Adenocarcinoma) | 4.1 ± 0.1 µM | rsc.orgrsc.org |
| Coumarinyl-nicotinonitrile derivative | HepG2 (Hepatocellular Carcinoma) | 28.60 µM | gavinpublishers.com |
Against Lung Carcinoma Cell Lines (e.g., H157)
No specific studies were identified that evaluated the cytotoxic effects of Ethyl 4,6-dimethylnicotinate on human lung carcinoma cell lines, including the H157 cell line. Although some nicotinic acid derivatives have been investigated for their potential anticancer properties, data for this specific compound is not available in the searched scientific literature. ontosight.aiontosight.ai
Against Kidney Fibroblast Cell Lines (e.g., BHK-21)
There is no available research data from the conducted searches regarding the cytotoxic activity of this compound against the Baby Hamster Kidney (BHK-21) fibroblast cell line. semanticscholar.org
General Cytotoxic Activity Assessments
A thorough search did not yield any specific studies or data tables related to the general cytotoxic profile of this compound against any other cancer cell lines or in general cytotoxicity assays.
Anti-inflammatory Properties
While the foundational structure of nicotinic acid and its derivatives is associated with anti-inflammatory potential, no specific scientific investigations into the anti-inflammatory properties of this compound were found. atamanchemicals.comontosight.ai The potential for related compounds to serve as precursors for molecules with anti-inflammatory effects is noted, but this is not direct evidence of activity for the compound . evitachem.com
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Functionalized Derivatives
The ethyl 4,6-dimethylnicotinate core offers multiple sites for chemical modification, enabling the creation of diverse molecular libraries. A primary focus of future synthetic efforts will be the late-stage functionalization of this scaffold. This modern synthetic strategy allows for the direct modification of the core structure in the final steps of a synthesis, providing rapid access to a wide range of analogs. nih.gov
Key synthetic strategies will likely involve:
C-H Functionalization: Modern techniques in C-H functionalization can introduce new substituents onto the pyridine (B92270) ring, altering the electronic and steric properties of the molecule to fine-tune its biological activity. nih.gov
Modification of the Ester Group: The ethyl ester provides a handle for the synthesis of amides, hydrazides, and other functional groups, which can significantly impact the compound's interaction with biological targets.
Reactions at the Methyl Groups: The methyl groups can be functionalized to introduce new pharmacophores, potentially leading to derivatives with novel mechanisms of action.
For instance, derivatives such as ethyl 5-(chloromethyl)-2,6-dimethylnicotinate can be synthesized and subsequently reacted with various nucleophiles like amines or alcohols to create a library of new compounds. evitachem.com Similarly, condensation reactions with phenols and anilines have been shown to yield aryl pyridin-4-ylmethyl ethers and 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones, respectively. researchgate.net These synthetic routes demonstrate the versatility of the this compound scaffold in generating structurally diverse molecules with therapeutic potential.
In-depth Mechanistic Studies of Biological Activities
While this compound itself is not extensively studied for its biological activity, its derivatives have shown promise in various therapeutic areas. Future research will need to delve deeper into the mechanisms by which these derivatives exert their effects. For example, nicotinic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
A significant area of investigation will be the structure-activity relationship (SAR) of newly synthesized derivatives. By systematically altering the substituents on the pyridine ring and observing the corresponding changes in biological activity, researchers can identify the key structural features required for potency and selectivity. For example, the introduction of a chloromethyl group at the 5-position allows for reactions that can lead to compounds with potential antimicrobial or receptor-modulating activities. evitachem.com
Furthermore, understanding how these compounds interact with their biological targets at a molecular level is crucial. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the mechanism of action and for guiding the design of more effective inhibitors.
Exploration of New Therapeutic Targets
The structural motif of this compound is present in compounds that have been explored for a range of therapeutic applications. Future research should aim to identify new biological targets for which derivatives of this scaffold may be effective.
Some potential therapeutic areas for exploration include:
Oncology: Certain derivatives have been investigated for their potential to interfere with cancer cell proliferation. ontosight.ai Further studies could explore their effects on specific signaling pathways known to be dysregulated in cancer.
Inflammatory Diseases: Nicotinic acid derivatives have shown potential as anti-inflammatory agents. ontosight.ai New analogs could be tested for their ability to modulate key inflammatory pathways, such as those involving cytokines and their receptors.
Infectious Diseases: The unique structures of some derivatives suggest they may have antimicrobial properties, making them potential candidates for the development of new antibiotics or antifungals. ontosight.ai
Neurological Disorders: Given that the pyridine ring is a common feature in many centrally acting drugs, derivatives of this compound could be screened for activity against targets in the central nervous system.
The discovery of new therapeutic targets will likely be driven by high-throughput screening of compound libraries against a wide range of biological assays. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could also uncover unexpected therapeutic applications. nih.gov
Advanced Computational Design and Optimization for Drug Discovery
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a more efficient and cost-effective approach to identifying and optimizing drug candidates. nih.gov In the context of this compound, computational methods can be employed at various stages of the drug discovery process.
Interactive Data Table: Computational Approaches in Drug Discovery
| Computational Technique | Application in Drug Discovery | Relevance to this compound Derivatives |
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | To screen virtual libraries of derivatives against known therapeutic targets and prioritize compounds for synthesis. acs.org |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | To rapidly identify potential hits from vast chemical databases based on the this compound scaffold. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | To build predictive models that can guide the design of new derivatives with improved potency and selectivity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of biological systems. | To study the stability of the compound-target complex and to understand the molecular basis of binding. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | To optimize the pharmacokinetic and safety profiles of lead compounds early in the drug discovery process. nih.gov |
By integrating these computational approaches, researchers can accelerate the design-synthesis-test-analyze cycle. nih.gov For example, starting with the this compound scaffold, thousands of virtual derivatives can be generated and docked into the active site of a target protein. The most promising candidates can then be synthesized and tested experimentally, with the results feeding back into the computational models to refine the next generation of compounds. This iterative process of computational design and experimental validation holds the key to unlocking the full therapeutic potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4,6-dimethylnicotinate, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via esterification of 4,6-dimethylnicotinic acid with ethanol under acidic or catalytic conditions. A common approach involves coupling agents like thionyl chloride (SOCl₂) to activate the carboxylic acid before esterification . Alternative methods may use bromination followed by esterification, as seen in analogous pyridine derivatives, where bromine substituents are introduced to enhance reactivity . Reaction optimization, such as refluxing in ethanol with anhydrous potassium carbonate, can improve yields by minimizing hydrolysis side reactions . Purity is often assessed via HPLC or GC-MS, with yields influenced by solvent polarity, temperature, and catalyst choice.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the ester group (e.g., triplet for ethyl CH₃ at ~1.3 ppm and quartet for CH₂ at ~4.3 ppm) and aromatic protons (pyridine ring protons between 6.5–8.5 ppm) .
- Infrared Spectroscopy (IR): Key peaks include C=O ester stretching (~1700–1750 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 195 for [M+H]⁺) and fragmentation patterns confirm the molecular formula and substituent positions .
Q. What are the primary applications of this compound in medicinal chemistry research, and how does its structure contribute to these roles?
- The compound serves as a versatile intermediate in drug development due to its pyridine core and ester functionality. The methyl groups at positions 4 and 6 enhance lipophilicity, improving membrane permeability, while the ester moiety allows for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification) . Research highlights its use in synthesizing kinase inhibitors and antimicrobial agents, where substituent positioning influences target binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Contradictions often arise from variability in experimental design, such as differences in cell lines, assay conditions, or compound purity. Methodological solutions include:
- Standardized Bioassays: Replicate studies under controlled conditions (e.g., identical cell culture media, incubation times) to isolate compound-specific effects .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., trifluoromethyl analogs) to identify trends in substituent-activity relationships .
- Purity Validation: Use orthogonal techniques (e.g., NMR, HPLC) to confirm sample integrity, as impurities can skew bioactivity results .
Q. What strategies optimize the regioselectivity in the esterification of 4,6-dimethylnicotinic acid to minimize by-products?
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or enzyme-catalyzed esterification can enhance regioselectivity by directing the ester group to the desired position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions like decarboxylation .
- Temperature Control: Lower temperatures (e.g., 0–5°C) suppress thermal degradation, while reflux conditions accelerate esterification kinetics .
Q. What advanced computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT): Models electron density distributions to identify reactive sites (e.g., electrophilic aromatic carbons at positions 2 and 4) .
- Molecular Dynamics (MD): Simulates solvent and temperature effects on transition states, guiding solvent selection (e.g., DMSO for SNAr reactions) .
- Docking Studies: Predict binding affinities with biological targets (e.g., enzymes), aiding in rational design of derivatives with enhanced activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
